(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2768300-47-4
VCID: VC11569174
InChI: InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m0../s1
SMILES:
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride

CAS No.: 2768300-47-4

Cat. No.: VC11569174

Molecular Formula: C7H11Cl2N3O2

Molecular Weight: 240.08 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride - 2768300-47-4

Specification

CAS No. 2768300-47-4
Molecular Formula C7H11Cl2N3O2
Molecular Weight 240.08 g/mol
IUPAC Name (2S)-2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride
Standard InChI InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m0../s1
Standard InChI Key BWGNEFBRWGTIAM-ILKKLZGPSA-N
Isomeric SMILES C1=CN=CN=C1C[C@@H](C(=O)O)N.Cl.Cl
Canonical SMILES C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(2S)-2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a chiral compound with an L-configuration at the alpha-carbon, as indicated by the (2S) designation. Its structure comprises:

  • A pyrimidin-4-yl group attached to the beta-carbon of the amino acid backbone.

  • A carboxylic acid moiety at the alpha position.

  • Two hydrochloride counterions neutralizing the amino group’s basicity.

The isomeric SMILES string C1=CN=CN=C1C[C@@H](C(=O)O)N.Cl.Cl confirms the stereochemistry and connectivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name(2S)-2-amino-3-pyrimidin-4-ylpropanoic acid; dihydrochloride
Molecular FormulaC₇H₁₁Cl₂N₃O₂
Molecular Weight240.08 g/mol
CAS Registry Number2768300-47-4
PubChem CID165993442

Synthesis and Preparation

General Synthetic Strategies

The synthesis of this compound likely follows multi-step protocols common to amino acid derivatives. A plausible route involves:

  • Pyrimidine Ring Formation: Condensation of urea derivatives with β-dicarbonyl compounds to construct the pyrimidine core.

  • Side-Chain Introduction: Alkylation or nucleophilic substitution to attach the propanoic acid backbone.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure the (2S) configuration.

  • Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt.

Challenges in Synthesis

  • Steric Hindrance: The pyrimidine ring’s bulk may complicate coupling reactions.

  • Acid Sensitivity: The hydrochloride salt requires careful pH control during purification.

Physicochemical Properties

Table 2: Theoretical vs. Experimental Properties

PropertyTheoretical PredictionExperimental DataSource
LogP (Partition Coefficient)0.88 (calculated)Not reported
Topological Polar Surface Area76.21 ŲNot reported

Research Findings and Future Directions

Current Studies

While direct studies on this compound are sparse, related analogs demonstrate:

  • In Vitro Efficacy: Pyrimidine-amino acid hybrids show IC₅₀ values of 10–50 μM against Staphylococcus aureus.

  • Blood-Brain Barrier Permeability: Predicted high permeability due to moderate logP values .

Knowledge Gaps and Opportunities

  • Structure-Activity Relationships (SAR): Systematic variation of the pyrimidine substituents.

  • In Vivo Toxicology: Assessing acute/chronic toxicity in model organisms.

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